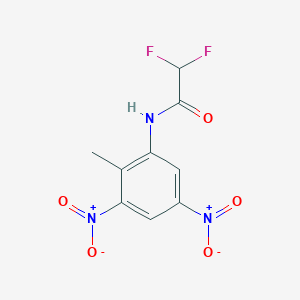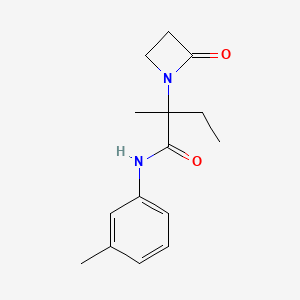![molecular formula C25H21N9O3 B11107748 (3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11107748.png)
(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Z)-2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1H-INDOL-2-ONE is a complex organic compound that features a triazine ring, an indole moiety, and various substituted aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1H-INDOL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Core: Starting from cyanuric chloride, sequential substitution reactions with 3,4-dimethylaniline and 4-nitroaniline under controlled conditions.
Hydrazone Formation: Reacting the triazine intermediate with hydrazine derivatives to form the hydrazone linkage.
Indole Coupling: Coupling the hydrazone intermediate with an indole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or indole moieties.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the triazine or indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Materials Science: Used in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-{(Z)-2-[4-(3,4-DIMETHYLANILINO)-6-(4-AMINOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1H-INDOL-2-ONE: Similar structure but with an amino group instead of a nitro group.
3-{(Z)-2-[4-(3,4-DIMETHYLANILINO)-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1H-INDOL-2-ONE: Similar structure but with a methoxy group instead of a nitro group.
Properties
Molecular Formula |
C25H21N9O3 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C25H21N9O3/c1-14-7-8-17(13-15(14)2)27-24-29-23(26-16-9-11-18(12-10-16)34(36)37)30-25(31-24)33-32-21-19-5-3-4-6-20(19)28-22(21)35/h3-13,28,35H,1-2H3,(H2,26,27,29,30,31) |
InChI Key |
OZLIZQAARVTGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(NC5=CC=CC=C54)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]pyrrolidine-1-carboxamide](/img/structure/B11107669.png)


![2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B11107689.png)
![2-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11107697.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11107703.png)
![N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11107709.png)

![N,N-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11107716.png)
![N',N''-[benzene-1,2-diyldi(Z)methylylidene]bis[2-(4-bromonaphthalen-1-yl)acetohydrazide]](/img/structure/B11107740.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11107745.png)

![Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11107752.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11107753.png)
